(E)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide
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Description
(E)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is a useful research compound. Its molecular formula is C16H16FN3O3S and its molecular weight is 349.38. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound, also known as Ohtuvayre or ensifentrine, are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in regulating intracellular levels of cyclic nucleotides, which are key mediators of signal transduction in cells .
Mode of Action
Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentrations . This results in bronchodilation and non-steroidal anti-inflammatory effects, making it a novel treatment for chronic obstructive pulmonary disease (COPD) .
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. Increased levels of cyclic nucleotides can activate protein kinase A, leading to the phosphorylation of various target proteins. This can result in smooth muscle relaxation (bronchodilation) and reduced inflammatory response .
Result of Action
The molecular and cellular effects of Ohtuvayre’s action include bronchodilation and anti-inflammatory effects . These effects are beneficial in the treatment of COPD, a condition characterized by chronic inflammation and narrowing of the airways .
Biological Activity
(E)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.
Structural Overview
The compound features a complex structure characterized by the following components:
- Benzo[d]thiazole moiety : Known for diverse biological activities including antimicrobial and anticancer properties.
- Isosazole ring : Typically associated with neuroactive compounds.
- Ethoxyethyl side chain : Enhances solubility and bioavailability.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific biological targets, such as enzymes or receptors involved in disease pathways. The presence of fluorine in the benzo[d]thiazole structure may enhance binding affinity and selectivity towards these targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of benzothiazole can induce apoptosis in cancer cells by modulating pathways involving pro-inflammatory cytokines such as IL-6 and TNF-α .
Antimicrobial Activity
The compound's structural analogs have demonstrated antimicrobial properties against a range of pathogens. In vitro studies suggest that benzothiazole derivatives possess antibacterial and antifungal activities, making them potential candidates for treating infections .
Case Studies
- Cytotoxicity Assays
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Inflammation Modulation
- Another investigation focused on the anti-inflammatory effects of related compounds, revealing that they could significantly reduce the release of inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation in macrophages. This suggests a role for the compound in managing inflammatory diseases .
Data Tables
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c1-3-22-7-6-20-12-5-4-11(17)9-14(12)24-16(20)18-15(21)13-8-10(2)19-23-13/h4-5,8-9H,3,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHVBVRRWNJHMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC(=NO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.